molecular formula C11H14N4O2 B10962687 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B10962687
M. Wt: 234.25 g/mol
InChI Key: XVJHHTVOXFNDKY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide is an organic compound that features both a pyrazole and an oxazole ring. These heterocyclic structures are known for their diverse chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with an appropriate diketone, such as 3,5-dimethyl-2,4-hexanedione, the pyrazole ring can be formed through a condensation reaction with hydrazine hydrate.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized from an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with formamide under basic conditions to form the oxazole ring.

    Coupling Reaction: The final step involves coupling the pyrazole and oxazole intermediates through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: N-bromosuccinimide, halogenated solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological properties. The presence of both pyrazole and oxazole rings suggests it may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Researchers investigate its interactions with various biological targets to understand its therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in agrochemicals or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact molecular targets and pathways would be determined through experimental studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl and oxazole substituents, making it less complex.

    N-(1,2-oxazol-3-yl)acetamide: Contains the oxazole ring but lacks the pyrazole moiety.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylamide: Similar pyrazole structure but different amide linkage.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide is unique due to the combination of its pyrazole and oxazole rings, along with the specific substitution pattern. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C11H14N4O2/c1-8-7-9(2)15(13-8)5-3-11(16)12-10-4-6-17-14-10/h4,6-7H,3,5H2,1-2H3,(H,12,14,16)

InChI Key

XVJHHTVOXFNDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=NOC=C2)C

Origin of Product

United States

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